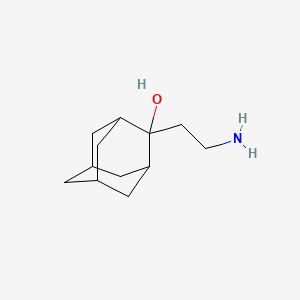
(4-Ethylcyclohexyl)methanol
Vue d'ensemble
Description
“(4-Ethylcyclohexyl)methanol” is a chemical compound with the CAS Number: 113296-33-6 . It has a molecular weight of 142.24 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3 . The InChI key is YSQZCEWPPUAANL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 142.24 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Methanol as a Hydrogen Donor
Methanol, including (4-Ethylcyclohexyl)methanol, can act as a hydrogen donor in reactions catalyzed by various metal complexes. This is particularly evident in the reduction of ketones to alcohols, a process in which methanol is oxidized to methyl formate (Smith & Maitlis, 1985).
Liquid Crystal Intermediates
4-trans-alkylcyclohexyl methanol, a derivative of this compound, is a crucial intermediate in the production of liquid crystals, particularly in TFT-LCDs. It is typically derived through the reduction of its corresponding acid using specific reagents (Dong, 2007).
Catalytic C–C Coupling
The catalytic C–C coupling of methanol and allenes, utilizing a homogeneous iridium catalyst, represents a novel use of methanol in fine chemical synthesis. This method results in higher alcohols incorporating all-carbon quaternary centers (Moran et al., 2011).
Stereoselective Synthesis
This compound can play a role in stereoselective synthesis. For instance, in the synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a precursor in pharmaceutical products, methanol/water phase is used in the reaction process (Kluson et al., 2019).
Antimicrobial Activity
A bis(N-heterocyclic carbene) silver complex derived from methanol showed antimicrobial activity against resistant respiratory pathogens. This demonstrates the potential of methanol derivatives in developing antimicrobial agents (Kascatan-Nebioglu et al., 2006).
Chemical Synthesis and Energy Technologies
Methanol serves as a hydrogen source andC1 synthon in chemical synthesis and energy technologies. Its utilization in organic synthesis, particularly in selective N-methylation of amines, highlights its significance in this field (Sarki et al., 2021).
Methanol to Olefins (MTO)
The methanol-to-olefins reaction is crucial for both research and industrial application. This process, developed by the Dalian Institute of Chemical Physics, represents a significant advancement in converting methanol to olefins, a key process in the chemical industry (Tian et al., 2015).
Electrospray Mass Spectrometry
In electrospray mass spectrometry, methanol is used to measure ion intensity of analytes, signifying its role in analytical chemistry techniques (Tang & Kebarle, 1993).
Visible Light-Driven C−H Activation
Methanol undergoes visible light-driven C−H activation and C–C coupling into ethylene glycol, demonstrating its potential in renewable energy and chemical synthesis (Xie et al., 2018).
Nickel-Catalyzed Direct Coupling
Methanol's use in nickel-catalyzed direct coupling of alkynes highlights its application in creating valuable allylic alcohols, showcasing its versatility in organic synthesis (Chen et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(4-ethylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZCEWPPUAANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)
![4-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B3153345.png)


![(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3153388.png)


![ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate](/img/structure/B3153416.png)




![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3153448.png)

